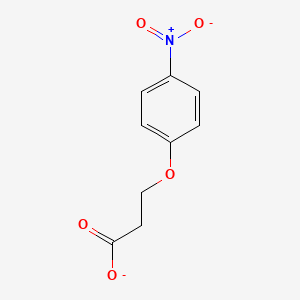
3-(4-Nitrophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenoxy)propanoate is an organic compound with the molecular formula C9H9NO5. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitrophenyl group attached to a propanoate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Nitrophenoxy)propanoate typically involves the reaction of p-nitrophenol with an appropriate propanoic acid derivative. One common method is the reaction of p-nitrophenol with acrylic acid in the presence of a catalyst and under suitable reaction conditions. This method yields high purity and high yield of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles as the laboratory methods. The process is optimized for efficiency, yield, and cost-effectiveness. The reaction is typically carried out in organic solvents, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product is typically an amino derivative of the original compound.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.
Scientific Research Applications
3-(4-Nitrophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs, including anti-cancer agents and antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)propanoic acid
- 3-(4-Nitrophenoxy)propionic acid
- 3-(4-Nitrophenyl)propanoate
Comparison: 3-(4-Nitrophenoxy)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and can form a wider range of derivatives. Its applications in various fields, including medicine and industry, make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8NO5- |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
3-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)/p-1 |
InChI Key |
RRQDYEMTBDVXQY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


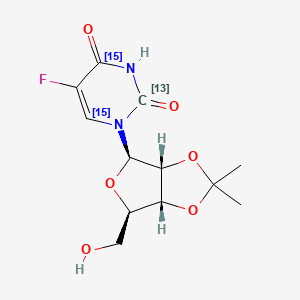
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

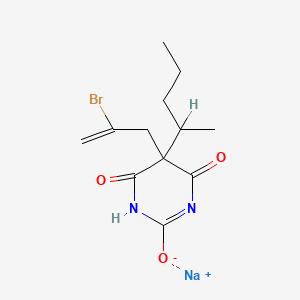
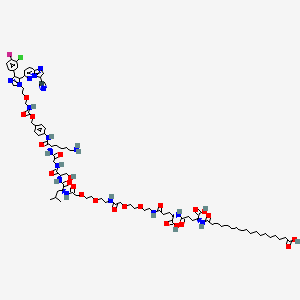
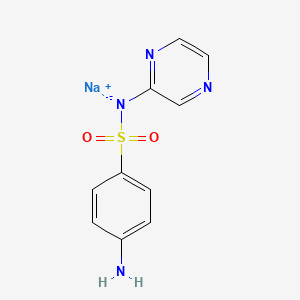

![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
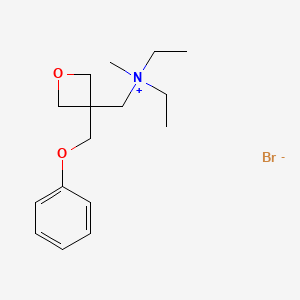
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
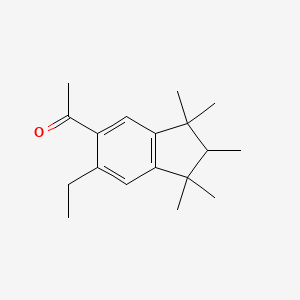
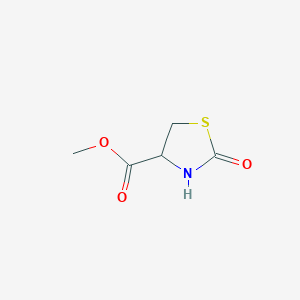
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
